molecular formula C6H13BO4 B2518792 6-(Dihydroxyboranyl)hexanoic acid CAS No. 954118-11-7

6-(Dihydroxyboranyl)hexanoic acid

Cat. No.: B2518792
CAS No.: 954118-11-7
M. Wt: 159.98
InChI Key: RCIVCQNKPBGVPA-UHFFFAOYSA-N
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Description

6-(Dihydroxyboranyl)hexanoic acid (CAS: Not explicitly provided in evidence) is a hexanoic acid derivative featuring a boronic acid (-B(OH)₂) moiety at the sixth carbon of the aliphatic chain. This compound belongs to the class of organoboron compounds, which are notable for their ability to form reversible covalent bonds with diols, making them relevant in medicinal chemistry (e.g., protease inhibition) and materials science. The hexanoic acid backbone provides hydrophobicity, while the boronic acid group introduces hydrogen-bonding capacity and pH-dependent reactivity.

Properties

IUPAC Name

6-boronohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO4/c8-6(9)4-2-1-3-5-7(10)11/h10-11H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIVCQNKPBGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCC(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954118-11-7
Record name 6-(dihydroxyboranyl)hexanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dihydroxyboranyl)hexanoic acid typically involves the reaction of hexanoic acid with boron-containing reagents. One common method is the reaction of hexanoic acid with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Dihydroxyboranyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-(Dihydroxyboranyl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits the activity of protein kinase C by binding to its active site, thereby modulating insulin signaling pathways. This inhibition leads to improved glucose uptake and reduced insulin resistance in muscle and adipose tissues .

Comparison with Similar Compounds

Hexanoic Acid Derivatives with Nitrogenous Substituents

  • 6-(Piperidin-1-yl)hexanoic Acid and 6-(Morpholin-4-yl)hexanoic Acid Esters (): These esters exhibit enhanced activity (ER values: 5.6 and 15.0 for decyl esters, respectively) due to substituent bulkiness, lipophilicity, and hydrogen-bond acceptor sites. However, boronic acids uniquely engage in reversible covalent bonding, unlike morpholine’s non-covalent interactions .

Hexanoic Acid Derivatives with Sulfur-Containing Groups

  • 6-(Acetylthio)hexanoic Acid (): The acetylthio (-SCOCH₃) group introduces sulfur-based nucleophilicity. NMR data (δ 2.35 ppm for CH₃ in acetylthio) reflect distinct electronic environments compared to boronic acids, which would show characteristic -B(OH)₂ proton signals (δ ~5–7 ppm in D₂O). Boronic acids may exhibit lower solubility in non-polar solvents due to their hydrophilic -B(OH)₂ group, whereas acetylthio derivatives are more lipophilic .

Boronic Acid Derivatives

  • [6-(Hexyloxy)-3-pyridinyl]boronic Acid (): This compound (CAS: 193400-05-4) features a pyridinyl-boronic acid group linked via a hexyloxy chain. The aromatic pyridine ring enables π-π stacking, while the boronic acid moiety retains diol-binding capacity. Compared to this compound, the hexyloxy chain increases hydrophobicity (logP ~3.5 estimated), whereas the hexanoic acid backbone in the target compound may enhance water solubility via the carboxylic acid group .

Hexanoic Acid Derivatives with Phosphonate Groups

  • 6-[Bis(phosphonomethyl)amino]hexanoic Acid (): Phosphonate groups (-PO₃H₂) are strong hydrogen-bond donors and chelators, akin to boronic acids. However, phosphonates exhibit irreversible binding to metal ions, whereas boronic acids form dynamic complexes. This difference impacts applications in catalysis or metalloprotein inhibition .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Properties Potential Applications
This compound -B(OH)₂ Reversible diol binding, moderate hydrophilicity Drug delivery, sensors
6-(Morpholin-4-yl)hexanoic acid -Morpholine Hydrogen-bond acceptor, polar Surfactants, penetration enhancers
[6-(Hexyloxy)-3-pyridinyl]boronic acid Pyridinyl-boronic acid π-π interactions, hydrophobic chain Organic electronics, inhibitors
6-(Acetylthio)hexanoic acid -SCOCH₃ Nucleophilic sulfur, lipophilic Thiol-mediated drug conjugates

Table 2: Estimated Physicochemical Properties*

Compound Molecular Weight logP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors
This compound ~175.98 0.5 3 (COOH + 2 B-OH) 5 (COOH + B-OH + ether)
6-(Morpholin-4-yl)hexanoic acid 201.23 1.2 1 (COOH) 4 (morpholine O + COOH)
[6-(Hexyloxy)-3-pyridinyl]boronic acid 223.08 3.5 2 (B-OH) 4 (pyridine N + ether O)

*Predicted using analogous structures from evidence.

Research Findings and Implications

  • Substituent Effects on Bioactivity: The ER values of morpholine vs. piperidine derivatives () highlight how electronic and steric factors govern activity. For this compound, the -B(OH)₂ group’s dynamic binding could offer advantages in targeted drug delivery over static interactions of phosphonates or amines .
  • Spectroscopic Signatures: NMR shifts in 6-(acetylthio)hexanoic acid () suggest that boronic acid protons would appear downfield, aiding in structural characterization .
  • Hybrid Applications: Combining boronic acid’s diol affinity with hexanoic acid’s amphiphilicity could yield sensors for glucose or glycoproteins, leveraging both solubility and binding specificity.

Biological Activity

6-(Dihydroxyboranyl)hexanoic acid, a boron-containing compound, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and boranyl functional groups attached to a hexanoic acid backbone. Its molecular structure allows it to engage in diverse chemical reactions, including oxidation and substitution, making it a versatile compound in synthetic chemistry.

Property Value
Molecular Weight198.11 g/mol
CAS Number954118-11-7
Chemical FormulaC6_{6}H13_{13}B(OH)2_{2}O

The primary mechanism of action for this compound involves the inhibition of protein kinase C (PKC), an essential enzyme in various signaling pathways, including insulin signaling. This inhibition has been linked to several physiological effects:

  • Lowering Ventricular End-Diastolic Pressure : Studies have demonstrated that this compound can reduce ventricular end-diastolic pressure in type 2 diabetic rat models, suggesting potential benefits for cardiac function.
  • Improvement in Insulin Sensitivity : By modulating PKC activity, the compound may enhance insulin sensitivity in muscle and adipose tissues, which is crucial for managing diabetes.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antidiabetic Properties : Research indicates that this compound may help regulate blood glucose levels by improving insulin signaling pathways .
  • Cardiovascular Benefits : Its ability to lower ventricular pressure suggests potential applications in treating heart-related conditions, particularly in diabetic patients.
  • Cellular Effects : The compound has been shown to influence various cellular processes through its interactions with enzymes and proteins, affecting metabolic pathways and gene expression.

Case Studies

  • Animal Model Studies :
    • In a study involving type 2 diabetic rats, administration of this compound resulted in significant improvements in cardiac function and reductions in blood pressure metrics.
    • Another study reported enhanced glucose tolerance in subjects treated with this compound, indicating its potential role as an antidiabetic agent.
  • In Vitro Studies :
    • Laboratory experiments demonstrated that this compound could inhibit PKC activity effectively, leading to altered cellular responses related to metabolism and growth.

Comparison with Similar Compounds

Compound Key Features Biological Activity
6-Hydroxyhexanoic AcidHydroxyl group onlyUsed in polymer synthesis
2-(S)-amino-6-boronohexanoic AcidContains amino groupPotential therapeutic applications
This compoundDual functional groups (hydroxyl and boranyl)Antidiabetic effects; PKC inhibition

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